![molecular formula C19H22N6O3S B2791343 [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone CAS No. 2034208-68-7](/img/no-structure.png)

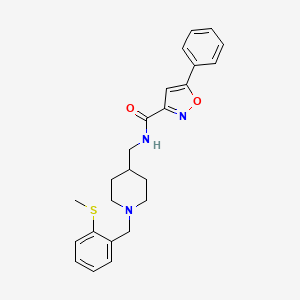

[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- Pyrazole derivatives, including our compound, have shown promising antimycobacterial effects . Researchers explore their potential as novel agents against tuberculosis and other mycobacterial infections.

- The pyrazole core is associated with anti-inflammatory activity . Investigating the anti-inflammatory potential of our compound could lead to new therapeutic strategies for inflammatory diseases.

- Pyrazole-based compounds often exhibit anticancer properties . Researchers have studied their effects on various cancer cell lines. Our compound’s impact on cancer cell growth and apoptosis warrants further investigation.

- Pyrazoles have demonstrated antimicrobial and antibacterial effects . Our compound might contribute to combating bacterial infections or serve as a lead for developing new antibiotics.

- Beyond biological activities, pyrazoles find use as herbicides and fungicides . Investigating our compound’s potential in crop protection could be valuable.

- Pyrazoles serve as versatile precursors in organic synthesis . Our compound, being an oxazolinic precursor, could facilitate the synthesis of heterocyclic amino acids or other complex molecules.

Antimycobacterial Activity

Anti-inflammatory Properties

Anticancer Research

Antimicrobial and Antibacterial Applications

Herbicide and Fungicide Development

Organic Synthesis Precursor

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in the biochemical pathways . The interaction often involves the formation of a complex between the compound and its target, which can inhibit or enhance the target’s activity.

Biochemical Pathways

Pyrazole derivatives have been found to affect various biological pathways . For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound could have a wide range of effects at the molecular and cellular levels . These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, inhibition of HIV replication, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular bacteria, regulation of blood glucose levels, inhibition of malarial parasites, and inhibition of cholinesterase .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone' involves the reaction of 4-(chloromethyl)quinoxaline with 1,4-diazepane-5-sulfonyl chloride, followed by the addition of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and subsequent reduction to yield the final product.", "Starting Materials": [ "4-(chloromethyl)quinoxaline", "1,4-diazepane-5-sulfonyl chloride", "3,5-dimethyl-1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: 4-(chloromethyl)quinoxaline is reacted with 1,4-diazepane-5-sulfonyl chloride in the presence of a base such as triethylamine to yield the intermediate 4-[(quinoxalin-2-ylmethyl)sulfonyl]-1,4-diazepane.", "Step 2: 3,5-dimethyl-1H-pyrazole-4-carboxylic acid is added to the reaction mixture and the resulting mixture is heated to reflux in a suitable solvent such as dichloromethane.", "Step 3: The reaction mixture is then cooled and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent such as ethanol and reduced using a suitable reducing agent such as sodium borohydride to yield the final product '[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone'." ] } | |

CAS番号 |

2034208-68-7 |

製品名 |

[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone |

分子式 |

C19H22N6O3S |

分子量 |

414.48 |

IUPAC名 |

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone |

InChI |

InChI=1S/C19H22N6O3S/c1-13-18(14(2)23-22-13)29(27,28)25-9-5-8-24(10-11-25)19(26)17-12-20-15-6-3-4-7-16(15)21-17/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,22,23) |

InChIキー |

IQVVFERGXZSHDA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2791260.png)

![(Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2791261.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2791262.png)

![1'-[(3-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2791267.png)

![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2791268.png)

![7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2791270.png)

![N-(2,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2791271.png)